molecular formula C14H16N4O B6767130 N-[(1-cyclopropylcyclopropyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

N-[(1-cyclopropylcyclopropyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

Cat. No.: B6767130
M. Wt: 256.30 g/mol
InChI Key: MZXWIJKMZZCMLE-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylcyclopropyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-b]pyridazine core, which is known for its biological activity and potential therapeutic uses.

Properties

IUPAC Name

N-[(1-cyclopropylcyclopropyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-13(15-9-14(5-6-14)10-3-4-10)11-8-17-18-12(11)2-1-7-16-18/h1-2,7-8,10H,3-6,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXWIJKMZZCMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)CNC(=O)C3=C4C=CC=NN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylcyclopropyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-b]pyridazine core, followed by the introduction of the cyclopropyl groups and the carboxamide functionality. Common reagents used in these reactions include cyclopropylmethyl bromide, hydrazine derivatives, and various coupling agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylcyclopropyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.

Scientific Research Applications

N-[(1-cyclopropylcyclopropyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: This compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It could be utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylcyclopropyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-b]pyridazine derivatives, such as:

  • Pyrazolo[1,5-b]pyridazine-3-carboxamide
  • N-cyclopropylmethylpyrazolo[1,5-b]pyridazine-3-carboxamide
  • 1-cyclopropylpyrazolo[1,5-b]pyridazine-3-carboxamide

Uniqueness

What sets N-[(1-cyclopropylcyclopropyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide apart is its dual cyclopropyl groups, which may confer unique steric and electronic properties. These properties could enhance its binding affinity to molecular targets or improve its stability under various conditions, making it a valuable compound for further research and development.

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